molecular formula C19H20ClN3O B11453667 4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide

4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11453667
M. Wt: 341.8 g/mol
InChI Key: DDTWIFBELZQGFY-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group and a 1-(2-methylpropyl)-1H-1,3-benzodiazol-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to introduce the 2-methylpropyl group.

    Chlorination: The benzamide core is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.

    Coupling Reaction: Finally, the benzodiazole derivative is coupled with the chlorinated benzamide under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide
  • 4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide

Uniqueness

The uniqueness of 4-chloro-N-{[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20ClN3O

Molecular Weight

341.8 g/mol

IUPAC Name

4-chloro-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C19H20ClN3O/c1-13(2)12-23-17-6-4-3-5-16(17)22-18(23)11-21-19(24)14-7-9-15(20)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24)

InChI Key

DDTWIFBELZQGFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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